1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride
Overview
Description
1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride: is a complex organic compound characterized by its multiple functional groups, including amino, carboxyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core amino acid structure through a series of condensation reactions.
Introduction of sulfanyl groups: The sulfanyl groups are introduced via thiol-etherification reactions, where thiol groups react with appropriate alkyl halides under basic conditions.
Addition of ethoxy groups: The ethoxy groups are added through etherification reactions, typically using ethylene glycol derivatives in the presence of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxyl groups, converting them to primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in biochemical pathways. Its structural similarity to certain amino acids allows it to be used in studies of enzyme-substrate interactions and protein synthesis.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, ionic interactions, and hydrophobic effects, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]butanoic acid
- (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]pentanoic acid
Uniqueness
The uniqueness of 1,8-Bis(cystineyl)-3,6-dioxa-octane Dihydrochloride lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6S2/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKIVQVNAGFNY-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCSC[C@@H](C(=O)O)N)OCCSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-49-2 | |
Record name | 7,10-Dioxa-4,13-dithiahexadecanedioic acid, 2,15-diamino-, (2R,15R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356019-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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